molecular formula C8H11N5O2 B3406704 8-Aminocaffeine CAS No. 37789-28-9

8-Aminocaffeine

Cat. No.: B3406704
CAS No.: 37789-28-9
M. Wt: 209.21 g/mol
InChI Key: PQEIUJGJYPUELF-UHFFFAOYSA-N
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Description

8-Aminocaffeine is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the presence of an amino group at the eighth position of the caffeine molecule. The modification at this position significantly alters its chemical and biological properties, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

8-Aminocaffeine primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that are involved in the oxidative deamination of monoamine neurotransmitters . They are present in the outer mitochondrial membranes of various cells, including astrocytes, radial glia, and catecholaminergic and serotoninergic neurons .

Mode of Action

This compound acts as a MAO inhibitor . It binds reversibly and competitively to both MAO enzymes . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAOs by this compound affects the metabolic pathways of monoamine neurotransmitters . Normally, MAOs metabolize these neurotransmitters into corresponding aldehydes and byproducts, including hydrogen peroxide (H2O2) and ammonia . The inhibition of maos by this compound prevents this metabolism, leading to an increase in the levels of monoamine neurotransmitters .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . It is known to exhibit large inter-individual variability in its pharmacokinetics, which can be influenced by factors such as lifestyle (e.g., smoking) and medication metabolized via CYP1A2 .

Result of Action

The inhibition of MAOs by this compound leads to an increase in the levels of monoamine neurotransmitters . This can have various effects depending on the specific neurotransmitter. For example, an increase in dopamine levels can lead to enhanced mood and increased alertness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized via CYP1A2 can affect the metabolism of this compound . Additionally, lifestyle factors such as smoking can also influence its pharmacokinetics .

Biochemical Analysis

Biochemical Properties

8-Aminocaffeine has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an inhibitor of monoamine oxidases . Monoamine oxidases are enzymes that play a crucial role in the breakdown of monoamines, which are vital neurotransmitters in the nervous system .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to exhibit antiproliferative effects on human tumor cell lines . Furthermore, it has been found to have antioxidant and cytoprotective potential, protecting red blood cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit monoamine oxidases, which could lead to changes in neurotransmitter levels . This inhibition is likely due to the binding interactions of this compound with these enzymes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently limited, caffeine, a related compound, has been studied extensively. These studies could provide insights into the potential effects of different dosages of this compound .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, it has been found to inhibit monoamine oxidases, which are involved in the metabolism of monoamine neurotransmitters . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Aminocaffeine can be synthesized through several methods. One common approach involves the reaction of 8-chlorocaffeine with an excess of an amine at elevated temperatures (175–180°C) followed by workup with acetic acid . Another method includes the use of microwave-assisted organic synthesis, where 8-chlorocaffeine reacts with diamines in 2-methoxyethanol at 120°C for three hours .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Aminocaffeine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.

    Michael Addition: Typically involves the use of bases and solvents like ethanol or methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Michael addition with sesquiterpene lactones results in the formation of eudesmane-xanthine conjugates .

Scientific Research Applications

8-Aminocaffeine has a wide range of applications in scientific research:

Comparison with Similar Compounds

8-Aminocaffeine is unique compared to other caffeine derivatives due to its specific substitution at the eighth position. Similar compounds include:

The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

8-amino-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIUJGJYPUELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191235
Record name 8-Aminocaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37789-28-9
Record name 8-Amino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37789-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aminocaffeine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037789289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC11261
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Aminocaffeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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